

# Comanthoside B: A Comprehensive Technical Guide to its Classification within Flavonoid Subgroups

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## Compound of Interest

Compound Name: *Comanthoside B*

Cat. No.: *B15073383*

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A deep dive into the structural classification, physicochemical properties, and biological activities of **Comanthoside B**, a key flavone glycoside with significant therapeutic potential.

This technical guide provides a detailed analysis of **Comanthoside B**, a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document elucidates the precise classification of **Comanthoside B** within the flavonoid subgroups, supported by its structural characteristics. Furthermore, it outlines experimental methodologies for its isolation and characterization, summarizes its quantitative data, and explores its role in relevant biological signaling pathways.

## Classification and Structure of Comanthoside B

**Comanthoside B** is definitively classified as a flavone glycoside. Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 diphenylpropane backbone. The specific subgroup of a flavonoid is determined by the structural modifications of the central C-ring.

A pivotal study by Phakeovilay et al. (2013) identified **Comanthoside B** isolated from the aerial parts of *Ruellia tuberosa* L. as hispidulin 7-O- $\beta$ -D-glucuronopyranoside[1][2]. This identification

provides the complete structural details necessary for its precise classification.

- **Aglycone Core:** The aglycone (the non-sugar component) of **Comanthoside B** is hispidulin. Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) possesses the characteristic flavone backbone: a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C-ring. The B-ring is attached at the C2 position.
- **Glycosidic Moiety:** A  $\beta$ -D-glucuronic acid molecule is attached to the hispidulin core at the 7-position via an O-glycosidic bond. The presence of this sugar moiety makes **Comanthoside B** a glycoside.

Therefore, based on the structure of its aglycone, **Comanthoside B** belongs to the flavone subgroup of flavonoids.

## Physicochemical and Quantitative Data

The structural elucidation of **Comanthoside B** has been achieved through various spectroscopic methods, primarily 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2]. The following table summarizes key quantitative data for **Comanthoside B** (hispidulin 7-O- $\beta$ -D-glucuronopyranoside).

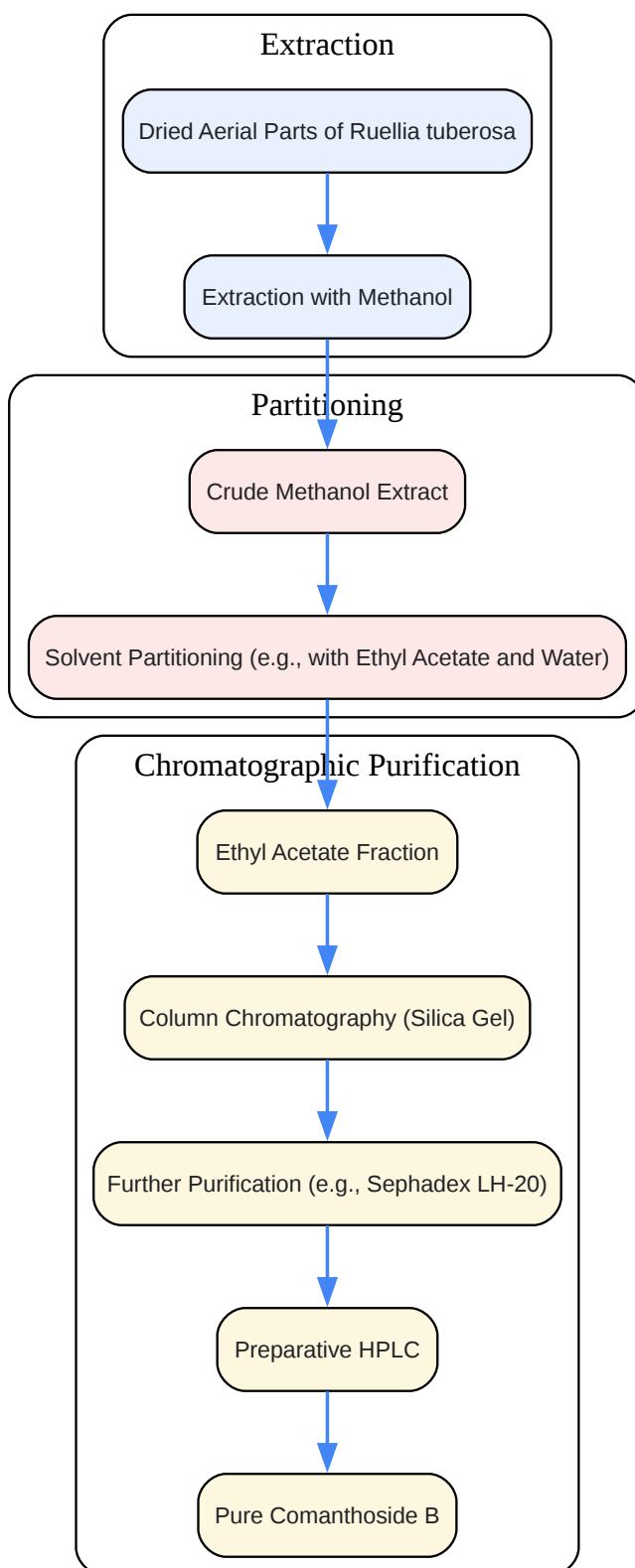
Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>20</sub> O <sub>12</sub>	[3]
Molecular Weight	476.39 g/mol	
Aglycone	Hispidulin (C <sub>16</sub> H <sub>12</sub> O <sub>6</sub> )	
Glycosidic Moiety	$\beta$ -D-glucuronic acid	
Appearance	Typically a yellow powder	
Solubility	Soluble in polar solvents like methanol and DMSO	

## Experimental Protocols

The isolation and characterization of **Comanthoside B** from its natural source, *Ruellia tuberosa*, involves a series of standard phytochemistry laboratory techniques.

## Isolation of Comanthoside B

A general workflow for the isolation of **Comanthoside B** is depicted in the following diagram.



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## References

- 1. Phenylethanoid and flavone glycosides from *Ruellia tuberosa* L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hispidulin 7-glucuronide | C<sub>22</sub>H<sub>20</sub>O<sub>12</sub> | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
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